5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a triazole ring, and a thiol group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, including the formation of the piperidine ring, the introduction of the ethylsulfonyl group, and the construction of the triazole ring. Common reagents used in these reactions include ethylsulfonyl chloride, piperidine, and various benzyl derivatives. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the piperidine ring or the triazole ring.
Substitution: The benzyl group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as disulfides, reduced piperidine or triazole rings, and substituted benzyl derivatives.
Scientific Research Applications
5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and triazole derivatives, such as:
- 5-[1-(Methylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol
- 5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-methylbenzyl)-4H-1,2,4-triazole-3-thiol apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ethylsulfonyl group, in particular, provides distinct reactivity compared to similar compounds with different substituents .
Properties
IUPAC Name |
3-(1-ethylsulfonylpiperidin-3-yl)-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S2/c1-3-25(22,23)20-10-4-5-15(12-20)16-18-19-17(24)21(16)11-14-8-6-13(2)7-9-14/h6-9,15H,3-5,10-12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGKRSWCOFFKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NNC(=S)N2CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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